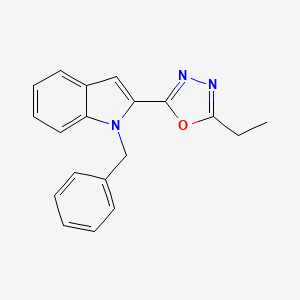

2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a class of organic compounds that are widespread in nature and are often associated with significant biological activities . The indole moiety is found in many natural products and biological systems, exhibiting important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .

Synthesis Analysis

The synthesis of indole-based compounds often involves multi-component reactions (MCRs), which are economically and environmentally beneficial . These reactions are perfectly applicable to organic synthesis and agrochemical chemistry .Molecular Structure Analysis

Indole is a hetero-atomic planar molecule comprising of a benzene ring fused to a pyrrole ring at -2 & -3 position .Chemical Reactions Analysis

The reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives have been reported .Applications De Recherche Scientifique

Corrosion Inhibition

A study by Ammal, Prajila, and Joseph (2018) examined 1,3,4-oxadiazole derivatives for their corrosion inhibition properties on mild steel in sulfuric acid. Their research, utilizing electrochemical, SEM, and computational methods, revealed that these compounds, including those structurally similar to 2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole, form protective layers on mild steel surfaces, indicating significant corrosion inhibition capabilities (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Properties

H. Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles, similar in structure to the compound . Their study focused on the compounds' antimicrobial properties, showing moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anti-Inflammatory and Antiproliferative Activities

Rapolu et al. (2013) investigated a series of 1,3,4-oxadiazoles, including 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, for their anti-inflammatory and anti-proliferative properties. Their study established a correlation between structure and activity, identifying compounds with potent activity against human cancer cell lines and inflammation (Rapolu et al., 2013).

Potential as Anticancer Agents

Kumar et al. (2009) synthesized a series of novel 5-(3'-indolyl)-2-(substituted)-1,3,4-oxadiazoles and evaluated their in vitro anticancer activity against various human cancer cell lines. Compounds in this series showed potent cytotoxicity and selectivity, suggesting their potential as anticancer agents (Kumar et al., 2009).

Synthesis and Characterization for Various Applications

Various studies have been conducted on the synthesis and characterization of 1,3,4-oxadiazole derivatives, focusing on their potential applications in various fields, including medicinal chemistry and material science. For example, the work by Vinaya et al. (2019) on one-pot synthesis of 3,5-diaryl substituted-1,2,4-oxadiazoles highlights the versatility and efficiency of these compounds in practical synthesis for medicinal and material chemistry importance (Vinaya et al., 2019).

Propriétés

IUPAC Name |

2-(1-benzylindol-2-yl)-5-ethyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-2-18-20-21-19(23-18)17-12-15-10-6-7-11-16(15)22(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVHVOZCVQJUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)